molecular formula C11H18OSi2 B3329572 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one CAS No. 60836-10-4

1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one

Cat. No. B3329572
CAS RN: 60836-10-4
M. Wt: 222.43 g/mol
InChI Key: PKWQXPKFOHOUGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one (BTSPD) is an organic compound that belongs to the class of diynes. Diynes are organic compounds that contain two triple bonds separated by a chain of atoms. The molecular formula of BTSPD is C11H18OSi2 .


Synthesis Analysis

The synthesis of BTSPD is usually achieved through organic synthetic chemical reactions . The specific synthesis pathway includes the use of appropriate raw materials and catalysts, following a specific synthesis route . For instance, the synthesis of a similar compound, (5-(dibromomethylene)hepta-1,3,6-triyne-1,7-diyl) bis(trimethylsilane), was prepared from a ketone and purified as a colorless oil .


Physical And Chemical Properties Analysis

BTSPD is a colorless liquid with a low boiling point and volatility . The predicted boiling point is 239.6±23.0 °C .

Scientific Research Applications

Nonlinear Optical Properties

1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one and similar derivatives have been investigated for their nonlinear optical properties. Bis-chalcone derivatives, which are structurally related, demonstrate significant third-order nonlinear optical properties, comparable to those found in certain dyes. These compounds exhibit promising applications as optical limiting materials due to their two-photon absorption phenomena (Shettigar et al., 2006).

Synthesis of Functionalizable Oxazoles

The compound is used as a starting material in the synthesis of 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles. This process involves oxidative phthalimidoaziridination and thermal expansion, highlighting the compound's utility in creating functionalizable oxazoles, which have potential applications in medicinal chemistry and material sciences (Pankova et al., 2015).

Organosilicon Reagents

1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one derivatives are valuable as organosilicon reagents. They exhibit low ionization potentials and polarized N-Si bonds, which are advantageous for reactions such as reductive silylations and salt-free reductions of transition metals. Their reactivity and ability to generate volatile byproducts make them suitable for various organic transformations and material synthesis (Sahoo & Majumdar, 2021).

Photochemical Isomerization

The compound's derivatives are involved in photochemical isomerization processes. For example, bis(alkynyl)silanes react with certain boranes to form siloles, which upon UV irradiation undergo isomerization. These processes are significant in the study of photochemical reactions and the development of light-responsive materials (Ugolotti et al., 2010).

Preparation of Molecular Rotors

Certain derivatives of 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one have been used to prepare molecular rotors. These compounds can exhibit unique rotational dynamics and have potential applications in nano-scale machines and devices (Lemouchi et al., 2013).

Generation of Low-Valent Transition Metals

This compound's derivatives serve as reducing agents for generating low-valent transition metals. This application is crucial in the field of organometallic chemistry, where controlling the oxidation state of metals is vital for catalysis and synthesis (Saito et al., 2014).

properties

IUPAC Name

1,5-bis(trimethylsilyl)penta-1,4-diyn-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18OSi2/c1-13(2,3)9-7-11(12)8-10-14(4,5)6/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWQXPKFOHOUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one
Reactant of Route 2
Reactant of Route 2
1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one
Reactant of Route 3
Reactant of Route 3
1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one
Reactant of Route 4
1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one
Reactant of Route 5
Reactant of Route 5
1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one
Reactant of Route 6
Reactant of Route 6
1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.